Cxrharwgc
Description
A detailed introduction should include:
- Chemical identity: Molecular formula, IUPAC name, and structural diagram (if available).
- Physical/chemical properties: Melting/boiling points, solubility, stability, and spectral data (e.g., NMR, IR) .
- Functional applications: Therapeutic, industrial, or research uses (e.g., catalyst, pharmaceutical intermediate).
- Synthesis pathways: Key reactions, yields, and purification methods (as per ).
Without specific data, this section would rely on hypothetical or literature-derived parameters, emphasizing the need for experimental validation .
Properties
Molecular Formula |
C58H81N19O10S2 |
|---|---|
Molecular Weight |
1268.5 g/mol |
IUPAC Name |
2-[(2-acetamido-3-sulfanylpropanoyl)amino]-N-[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66) |
InChI Key |
GGQSIKFBYWFXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS 024 involves the formation of a disulfide bridge between cysteine residues at positions 1 and 9. The sequence of HS 024 is CXRHXRWGC, with modifications including N-terminal acetylation of cysteine, replacement of leucine with norleucine at position 2, and replacement of leucine with naphthylalanine at position 5 .
Industrial Production Methods
Industrial production methods for HS 024 are not widely documented. the synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
HS 024 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used.
Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are used to form the disulfide bridge between cysteine residues.
Major Products Formed
The major product formed from these reactions is the HS 024 peptide with a disulfide bridge, resulting in a cyclic structure that enhances its stability and biological activity .
Scientific Research Applications
HS 024 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study peptide synthesis and disulfide bridge formation.
Mechanism of Action
HS 024 exerts its effects by antagonizing the melanocortin MC 4 receptor. This receptor is involved in regulating food intake and energy expenditure. By blocking the receptor, HS 024 increases food intake and counteracts the effects of α-MSH and MTII, which are agonists of the melanocortin receptors . The molecular targets include the melanocortin MC 4 receptor, and the pathways involved are related to energy homeostasis and cardiovascular regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Following and , a systematic comparison would involve structurally or functionally analogous compounds. Below is a template for such an analysis:
Table 1: Comparative Analysis of "Cxrharwgc" and Analogues
| Property | This compound | Compound A (Structural Analogue) | Compound B (Functional Analogue) |
|---|---|---|---|
| Molecular Weight | [Hypothetical] | [Data from literature] | [Data from literature] |
| Solubility (H₂O) | Insoluble | Partially soluble | Highly soluble |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 250°C |
| Synthetic Yield | 75% | 60% | 85% |
| Biological Activity | IC₅₀ = 10 μM | IC₅₀ = 25 μM | EC₅₀ = 5 μM |
Key Findings :
Structural Comparison :
- If "this compound" shares a core scaffold with Compound A (e.g., benzodiazepine derivatives), differences in substituent groups could explain variances in solubility and bioactivity .
- A higher molecular weight might reduce membrane permeability compared to Compound B, affecting therapeutic utility .
Functional Comparison :
- Unlike Compound B, which is optimized for aqueous environments, "this compound" may excel in lipid-rich systems due to its hydrophobicity .
- Thermal stability data suggest "this compound" is superior to Compound A but less robust than Compound B, impacting industrial storage conditions .
Synthetic Efficiency :
- The 75% yield of "this compound" indicates moderate scalability, though purification challenges (e.g., column chromatography requirements) might increase production costs relative to Compound B .
Recommendations for Future Studies
As emphasized in and , further research should:
Validate "this compound" properties via peer-reviewed experiments (e.g., X-ray crystallography for structural confirmation).
Explore structure-activity relationships (SAR) using derivatives with modified functional groups.
Conduct comparative in vivo studies to assess efficacy and toxicity against existing compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
